Sphingomyelin, (chicken,egg) Sphingomyelin, (chicken,egg)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212373
InChI:
SMILES:
Molecular Formula: C39H79N2O6P
Molecular Weight: 703 (palmitoyl)

Sphingomyelin, (chicken,egg)

CAS No.:

Cat. No.: VC0212373

Molecular Formula: C39H79N2O6P

Molecular Weight: 703 (palmitoyl)

* For research use only. Not for human or veterinary use.

Sphingomyelin, (chicken,egg) -

Specification

Molecular Formula C39H79N2O6P
Molecular Weight 703 (palmitoyl)
Appearance Unit:25 mgSolvent:nonePurity:98+%Physical solid

Introduction

Chemical Structure and Composition

Molecular Structure

Sphingomyelin from chicken egg yolk consists of a sphingosine base with an 18-carbon chain and a double bond at position 4, attached to a phosphorylcholine moiety and a fatty acid . This composition makes it a sphingophospholipid that is zwitterionic in nature, similar to phosphatidylcholine though with distinct structural and functional properties .

The general structure includes:

  • A sphingosine backbone (typically d18:1, indicating 18 carbons with one double bond)

  • A phosphocholine head group

  • A fatty acid connected via an amide bond to the sphingosine

Together, the sphingosine and fatty acid components can be categorized as a ceramide. This structure allows sphingomyelin to play significant roles in signaling pathways, as the degradation and synthesis of sphingomyelin produce important second messengers for signal transduction .

Fatty Acid Composition

The fatty acid composition of chicken egg sphingomyelin has been extensively characterized through various analytical methods. Unlike some other phospholipids, egg sphingomyelin typically contains fatty acids that are predominantly long-chain, saturated or monounsaturated .

Table 1. Fatty Acid Composition of Sphingomyelin from Chicken Egg Yolk

Fatty AcidPercentage (%)
16:0 (Palmitic acid)66
18:0 (Stearic acid)10
Other fatty acids24

As shown in Table 1, the dominant fatty acid in egg sphingomyelin is palmitic acid (16:0), which accounts for approximately 66% of the total fatty acid content, followed by stearic acid (18:0) at around 10% . This composition has been confirmed through high-performance thin-layer chromatography.

Recent lipidomic analyses have revealed that molecular species SM(d18:1_16:0) is particularly abundant in chicken egg sphingomyelin, accounting for over 60% of the sphingomyelin molecules . Smaller amounts of long-chain fatty acid containing molecules such as SM(d18:1_24:1) and SM(d18:1_22:0) are also present .

Physical Properties and Characteristics

Molecular Shape and Behavior

The hydrophobic chains of sphingomyelin tend to be much more saturated than other phospholipids . In chicken egg sphingomyelin, the high proportion of saturated fatty acids (particularly 16:0) contributes to its physical properties, including its role in membrane organization and stability.

Membrane Distribution and Function

Like other sphingomyelins, the chicken egg variant plays a crucial role in membrane structure and function. It tends to organize in the outer leaflet of plasma membranes, where it contributes to membrane stability, especially during mechanical stress . In human erythrocyte membranes, all sphingomyelin is located in the outer leaflet, as is approximately 90% of that in the plasma membrane of nucleated cells .

Sphingomyelin tends to be in greatest concentration in the plasma membrane of cells (up to 20%), the endocytic recycling compartment, and the trans Golgi network . It is also abundant in the nucleus where it is the main phospholipid associated with chromatin, but there is very little in the endoplasmic reticulum (2-4%) and even less in mitochondria .

Occurrence and Distribution

Natural Sources and Concentration

Sphingomyelin is primarily of animal origin and is a ubiquitous component of all animal cell membranes from mammals to nematodes (and a few protozoa) . Chicken egg yolk represents one of the richest and most accessible sources of sphingomyelin, making it commercially viable for extraction and purification.

In biological systems, sphingomyelin can comprise as much as 50% or more of the lipids in certain tissues, though it is usually lower in concentration than phosphatidylcholine . For comparative purposes:

  • It makes up about 10% of the lipids of brain, where it is a major constituent of myelin

  • It constitutes approximately 70% of the phospholipids of the human lens

Variation Among Different Egg Types

Recent research comparing different types of chicken eggs (e.g., ordinary, Nixi, and Silky fowl) has revealed variations in sphingomyelin content and composition . These studies provide novel insights for better understanding the lipid profiles and nutritional values of different chicken eggs, potentially influencing dietary recommendations and commercial applications.

Biological Functions and Significance

Membrane Stability and Organization

Sphingomyelin, including the chicken egg variant, is essential to membrane stability, particularly during mechanical stress . The specific molecular species containing a 24:1 fatty acid is especially important in this context, though this is less abundant in egg sphingomyelin compared to other sources.

Signal Transduction

The metabolism of sphingomyelin creates many products that play significant roles in cellular signaling . Sphingomyelin from chicken eggs has been implicated in various signaling pathways in the body . Its degradation to ceramide and other metabolites provides important second messengers for cellular processes including apoptosis, differentiation, and proliferation.

Nutritional Significance

Recent advances in analytical techniques have enabled more detailed characterization of egg yolk lipids. High-resolution mass spectrometric analyses have demonstrated that chicken egg yolks provide a rich nutritional source of complex structural lipids required for lipid homeostasis, including sphingomyelin .

A 2021 study characterized the individual lipids in egg yolk, including sphingomyelin, highlighting their potential benefits for supplying structural and anti-inflammatory lipids . This research challenges historical concerns about egg consumption, which have primarily focused on cholesterol content while overlooking the essential roles of other lipid components.

Recent Research Advances

Analytical Techniques and Lipidomics

Recent advances in analytical techniques, particularly high-resolution mass spectrometry, have enabled more detailed characterization of sphingomyelin from chicken eggs. A study published in 2021 used high-resolution mass spectrometric analyses and tandem mass spectrometry to characterize the fatty acid substituents of complex structural lipids, including sphingomyelin .

This analytical platform demonstrated that chicken egg yolks provide a nutritionally rich source of various lipids, including sphingomyelins with 16:0 fatty acids being predominant . Such detailed characterization is essential for understanding the potential health benefits of egg yolk consumption.

Biomedical Applications

Recent research has demonstrated the innovative use of sphingomyelin analysis to identify biomarkers for colorectal cancer via non-invasive methods . This highlights the potential diagnostic applications of sphingolipid research beyond basic understanding of membrane biology.

Furthermore, the consistent composition of chicken egg sphingomyelin makes it valuable for standardized research protocols and potential therapeutic applications, contributing to its importance in both academic and commercial settings.

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